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molecular formula C8H18O B8600964 (S)-3-Methyl-1-heptanol CAS No. 61169-84-4

(S)-3-Methyl-1-heptanol

Cat. No. B8600964
M. Wt: 130.23 g/mol
InChI Key: MUPPEBVXFKNMCI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05053223

Procedure details

Magnesium turnings (2.0 g, 82.3 mmol) are etched with iodine, and 1 ml of a solution of 96% 1-chloro-2-methylhexane (11 g, 78.5 mmol) in tetrahydrofuran (10 ml) is added at 60° C. The reaction is started by the addition of 1,2-dibromoethane (0.2 ml), then the rest of the solution of 1-chloro-2-methylhexane is added dropwise. After dilution with tetrahydrofuran (15 ml) the mixture is stirred under reflux for 2.5 h. Gaseous formaldehyde is passed through the solution, whose temperature is kept at from 40° C. to 50° C. The mixture is stirred for a further 1 h at room temperature, then 30% sulfuric acid (10 ml) is added to hydrolyze the Grignard compound. The mixture is steam distilled and the distillate is extracted several times with ether. The extract is washed with sodium chloride solution, dried over sodium sulfate, and evaporated down.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
11 g
Type
reactant
Reaction Step Five
Quantity
0.2 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
10 mL
Type
reactant
Reaction Step Nine
Quantity
10 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Mg].II.Cl[CH2:5][CH:6]([CH3:11])[CH2:7][CH2:8][CH2:9][CH3:10].BrCCBr.[CH2:16]=[O:17].S(=O)(=O)(O)O>O1CCCC1>[CH3:11][CH:6]([CH2:7][CH2:8][CH2:9][CH3:10])[CH2:5][CH2:16][OH:17]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
solution
Quantity
1 mL
Type
reactant
Smiles
Step Five
Name
Quantity
11 g
Type
reactant
Smiles
ClCC(CCCC)C
Step Six
Name
Quantity
0.2 mL
Type
reactant
Smiles
BrCCBr
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCCC)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Nine
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Ten
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at 60° C
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
is kept at from 40° C. to 50° C
DISTILLATION
Type
DISTILLATION
Details
distilled
EXTRACTION
Type
EXTRACTION
Details
the distillate is extracted several times with ether
WASH
Type
WASH
Details
The extract is washed with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(CCO)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05053223

Procedure details

Magnesium turnings (2.0 g, 82.3 mmol) are etched with iodine, and 1 ml of a solution of 96% 1-chloro-2-methylhexane (11 g, 78.5 mmol) in tetrahydrofuran (10 ml) is added at 60° C. The reaction is started by the addition of 1,2-dibromoethane (0.2 ml), then the rest of the solution of 1-chloro-2-methylhexane is added dropwise. After dilution with tetrahydrofuran (15 ml) the mixture is stirred under reflux for 2.5 h. Gaseous formaldehyde is passed through the solution, whose temperature is kept at from 40° C. to 50° C. The mixture is stirred for a further 1 h at room temperature, then 30% sulfuric acid (10 ml) is added to hydrolyze the Grignard compound. The mixture is steam distilled and the distillate is extracted several times with ether. The extract is washed with sodium chloride solution, dried over sodium sulfate, and evaporated down.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
11 g
Type
reactant
Reaction Step Five
Quantity
0.2 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
10 mL
Type
reactant
Reaction Step Nine
Quantity
10 mL
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Mg].II.Cl[CH2:5][CH:6]([CH3:11])[CH2:7][CH2:8][CH2:9][CH3:10].BrCCBr.[CH2:16]=[O:17].S(=O)(=O)(O)O>O1CCCC1>[CH3:11][CH:6]([CH2:7][CH2:8][CH2:9][CH3:10])[CH2:5][CH2:16][OH:17]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
solution
Quantity
1 mL
Type
reactant
Smiles
Step Five
Name
Quantity
11 g
Type
reactant
Smiles
ClCC(CCCC)C
Step Six
Name
Quantity
0.2 mL
Type
reactant
Smiles
BrCCBr
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCCC)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Nine
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Ten
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added at 60° C
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
is kept at from 40° C. to 50° C
DISTILLATION
Type
DISTILLATION
Details
distilled
EXTRACTION
Type
EXTRACTION
Details
the distillate is extracted several times with ether
WASH
Type
WASH
Details
The extract is washed with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(CCO)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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